molecular formula C17H15BrN4O B13360407 N-(4-bromo-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

N-(4-bromo-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No.: B13360407
M. Wt: 371.2 g/mol
InChI Key: LMCMPNQMIMKCTE-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a bromo-methylphenyl group and a pyridinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the condensation of hydrazine with a β-diketone.

    Coupling with Pyridine: The pyridinyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-bromo-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **4-bromo-N-(3-methyl-2-pyridinyl)-2-thiophenecarboxamide
  • 4-Bromopyrazole

Uniqueness

N-(4-bromo-2-methylphenyl)-5-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its combination of a bromo-methylphenyl group and a pyridinyl group makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C17H15BrN4O

Molecular Weight

371.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-5-methyl-1-pyridin-2-ylpyrazole-4-carboxamide

InChI

InChI=1S/C17H15BrN4O/c1-11-9-13(18)6-7-15(11)21-17(23)14-10-20-22(12(14)2)16-5-3-4-8-19-16/h3-10H,1-2H3,(H,21,23)

InChI Key

LMCMPNQMIMKCTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(N(N=C2)C3=CC=CC=N3)C

Origin of Product

United States

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